Reichardt's dye
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVWIIOKHRNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373025 | |
| Record name | Reichardt's dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10081-39-7 | |
| Record name | Betaine 30 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reichardt's dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reagents and Conditions
-
Starting material : 2,6-Diphenylphenol (purified via recrystallization from ethanol).
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Nitrating agent : Dilute nitric acid (40% v/v) at 0–5°C to minimize over-nitration.
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Reducing agent : Sodium dithionite in aqueous ethanol (1:1 v/v) under nitrogen atmosphere.
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Coupling solvent : Anhydrous ethanol with sodium acetate buffer (pH 5.5–6.0).
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Pyrylium salt : 2,4,6-Triphenylpyrylium hydrogensulfate, synthesized separately via the Ziegler method.
Procedural Modifications
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Nitration : Conducted at 0°C for 2 hours, yielding 85–90% 4-nitro-2,6-diphenylphenol.
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Reduction : Performed at 50°C for 1 hour, achieving >95% conversion to the amine.
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Condensation : Stirred for 24 hours at room temperature, followed by reflux at 80°C for 2 hours to ensure complete reaction.
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Purification : The crude product is washed with cold diethyl ether and recrystallized from methanol/water (3:1 v/v), yielding 60–70% pure betaine.
Analytical Validation and Characterization
Modern preparation methods emphasize rigorous quality control to ensure dye purity, critical for solvatochromic applications.
Spectroscopic Confirmation
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UV-Vis spectroscopy : Reichardt’s dye exhibits a strong charge-transfer (CT) band between 400–700 nm, with λmax shifting predictably with solvent polarity. In acetone, λmax = 662 nm (green solution), transitioning to 482 nm in aqueous acetone (orange-red).
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IR spectroscopy : The C–O stretching vibration at 1,250 cm⁻¹ and N⁺–O⁻ resonance at 1,450 cm⁻¹ confirm zwitterionic structure.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals the dye’s planar geometry and intermolecular hydrogen bonding with solvent molecules. High-pressure studies (up to 1 GPa) demonstrate piezosolvatochromism, where compression shifts λmax due to altered solvent dielectric constant.
Applications in Solvatochromic Studies
Reichardt’s dye serves as a benchmark for solvent polarity scales (ET(30) values). Preparation of standardized solutions involves:
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Stock solution : 1 × 10⁻³ M in acetone, prepared using volumetric flasks.
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Dilution : Evaporation of acetone and reconstitution in test solvents (e.g., water, ethanol, dimethyl sulfoxide).
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Spectrophotometry : Absorbance measured at λmax to calculate ET(30) via the equation:
Hypsochromic shifts correlate with increasing solvent polarity.
Challenges and Troubleshooting
Common issues in dye preparation include:
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Impurity formation : Over-nitration or incomplete reduction leads to byproducts detectable via thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate/hexane 1:1).
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Solvent interference : Plasticizers in cuvettes alter absorbance readings; quartz cells are mandatory.
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Hydration effects : Trace water in nonpolar solvents causes unpredictable λmax shifts; solvents are dried over molecular sieves before use .
Chemical Reactions Analysis
Solvatochromism
Reichardt's dye is known for its solvatochromic properties, which means its color changes depending on the polarity of the solvent . In non-polar solvents, this compound appears green, absorbing red light, while in more polar solvents, it appears orange, absorbing blue light .
The color change occurs because the ground state of the molecule is a zwitterion that becomes less polar upon electronic excitation . As solvent polarity increases, the ground state is stabilized relative to the excited state, increasing the energy of light required for transition . This is an example of negative solvatochromism .
Alkylation
This compound can undergo alkylation reactions with alkylating agents . Spectrophotometric monitoring of the reaction between this compound and alkylating agents like 4-chloro-1-butanol and ethyl methanesulfonate in acetonitrile and N,N-dimethylformamide has been performed . Changes in absorption occur even at low levels of alkylating agents (5-10 parts per million) . The ability of this compound to undergo alkylation suggests its potential use as a reagent for detecting low levels of industrially important alkylating agents, even in the presence of a drug matrix .
Piezo-Solvatochromism
This compound also exhibits piezo-solvatochromism, a phenomenon where the dye's spectral properties change under pressure . Increased pressure typically shifts the charge-transfer (CT) absorption band to shorter wavelengths (higher frequency), which is called a hypsochromic shift . This shift results from the pressure-supported stabilization of the dye's zwitterionic ground state . The changes in absorption correlate with the increase of the dielectric function of the solvent under compression, indicating that non-specific solute/solvent interactions primarily govern piezo-solvatochromic behavior .
Interactions with Water
This compound's charge-transfer band is highly sensitive to water, particularly in nonpolar solvents, such that contamination by water can alter the position of the CT band . In argon matrices doped with water, this compound forms hydrogen-bonded complexes, leading to minor shifts in the π–π* transition, so long as the global polarity of the matrix environment remains constant . Hydrogen-bonded complexes of the dye are more sensitive to changes in global polarity compared to the dye alone, which explains why E<sub>T</sub> values vary significantly between protic and nonprotic solvents, even if their relative permittivities are similar .
Use as a Polarity Indicator
This compound is employed to quantitatively measure the polarity of solvents . Solvents can be ranked based on the color that solutions containing the dye take on . It can also determine the polarity of chemically and thermally treated silica surfaces . The dye is adsorbed onto the material under study, and the polarity is determined based on the dye's UV adsorption maximum .
Scientific Research Applications
Solvent Polarity Measurement
Reichardt's dye is widely used as a probe for measuring solvent polarity. Its solvatochromic behavior allows it to change color based on the polarity of the solvent, making it an effective tool for studying solvent effects in different chemical environments.
- Mechanism : The dye exhibits a shift in its absorption spectrum depending on the solvent's polarity. In polar solvents, the dye's charge-transfer band is stabilized, leading to a red shift in absorption .
- Applications : This property is utilized in various chemical and physical studies to quantify solvent interactions and understand solvation dynamics. It has been particularly valuable in research involving nonpolar and polar solvent mixtures .
Material Science
In material science, this compound plays a crucial role in developing new materials with specific optical properties.
- Piezo-Solvatochromism : Recent studies have demonstrated that this compound can be used to investigate piezo-solvatochromism, where the optical properties of the dye change under pressure. This has implications for designing molecular pressure sensors and nonlinear optical devices .
- Crystal Engineering : The dye's solvatomorphism—its ability to form solvates with different solvents—has been explored to create materials with tailored properties. By manipulating solvent conditions during crystallization, researchers can achieve specific crystal packing arrangements that affect the material's optical characteristics .
Pharmaceutical and Cosmetic Applications
This compound is also significant in the pharmaceutical and cosmetic industries, particularly as a color additive.
- Color Additives : Its ability to predictably change color based on solvent interactions makes it an ideal candidate for use in formulations where hue consistency is critical. Studies have shown that computational methods like density functional theory can optimize the color appearance of formulations containing this compound .
- Quality Control : The dye serves as a benchmark for assessing the quality of color additives in pharmaceuticals and cosmetics, ensuring compliance with regulatory standards across different regions .
Table 1: Summary of Applications and Findings Related to this compound
Mechanism of Action
The mechanism of action of Reichardt's dye involves its ability to change color based on the polarity of the surrounding environment. This solvatochromism is due to the interaction between the dye and solvent molecules, which affects the electronic structure of the dye . The molecular targets include solvent molecules, and the pathways involved are related to the electronic transitions within the dye .
Comparison with Similar Compounds
Key Findings :
- B26’s tert-butyl groups suppress H-bonding, enabling isolation of dipolarity effects in Kamlet-Taft α/β parameter calculations .
- B1’s lack of bulky substituents enhances sensitivity to protic solvents, making it less versatile than B30 for general polarity assessments .
Other Solvatochromic Dyes
This compound is often compared to non-betaine solvatochromic probes:
Key Findings :
- This compound exhibits a larger hypsochromic shift (Δλmax ~357 nm) than Nile Red (Δλmax ~140 nm), offering superior sensitivity to solvent polarity .
- In DESs, this compound detects LiCl-induced polarity changes at lower concentrations (≥1.5 mol·kg⁻¹) compared to pyrene, which requires higher concentrations for discernible shifts .
Functional Comparison in Solvent Systems
Table 1: ET(30) Values for Carbonate Solvents (Li-ion Battery Electrolytes)
Insights :
Table 2: Sensitivity to Ionic Interactions in DESs (Glyceline + LiCl)
Insights :
- This compound detects Li+-induced changes in DESs at lower concentrations due to its dual sensitivity to HBD acidity and dipolarity .
Biological Activity
Reichardt's dye, a zwitterionic solvatochromic dye, is widely recognized for its ability to indicate solvent polarity. Its structural properties and interactions with biological systems have made it a valuable tool in various fields, including biochemistry and molecular biology. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound, chemically known as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate, exhibits unique solvatochromic properties that allow it to change color based on the polarity of the solvent. This property is crucial for its application in biological systems where solvent conditions can significantly impact molecular interactions.
This compound functions primarily as a solvatochromic probe , which means it can provide insights into the microenvironment surrounding biomolecules. The dye's fluorescence intensity and wavelength shifts are sensitive to changes in solvent polarity, making it an effective tool for studying protein dynamics and interactions.
Key Mechanisms:
- Fluorescence Modulation : The dye exhibits significant changes in fluorescence properties when incorporated into proteins or peptides. This modulation can be used to track conformational changes in biomolecules under various conditions .
- Protein Interaction Studies : this compound has been utilized to monitor protein-ligand interactions, revealing binding affinities and dynamics without disrupting the native function of the proteins involved .
Applications in Biological Research
This compound has been employed in several studies focusing on protein dynamics, solvent effects on biomolecular interactions, and as a reporter molecule in cellular environments.
Case Studies:
- Protein Dynamics :
- Solvent Polarity Measurement :
-
Thermal Effects :
- Investigations into the thermal stability of this compound revealed its potential use in studying temperature-dependent processes in biological systems. The solvatochromic behavior was found to vary significantly with temperature changes, providing insights into thermodynamic properties of biomolecules .
Data Tables
The following table summarizes key findings related to the biological activity and applications of this compound:
Q & A
Q. What is the molecular basis for Reichardt’s dye’s solvatochromic properties, and how is it applied in solvent polarity measurements?
Reichardt’s dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) exhibits solvatochromism due to its intramolecular charge-transfer transition, which shifts in response to solvent polarity. The scale quantifies solvent polarity based on the dye’s longest-wavelength absorption band energy (in kcal/mol) . To apply this method:
Q. What safety protocols should researchers follow when handling Reichardt’s dye in laboratory settings?
While classified as non-hazardous under OSHA standards , precautions include:
- Personal Protective Equipment (PPE): Gloves and lab coats to minimize skin contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles during weighing .
- Storage: Keep in airtight containers, protected from light and moisture to prevent degradation .
- Waste disposal: Treat as chemical waste due to potential gastrointestinal toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in ET(30)E_T(30)ET(30) values when Reichardt’s dye interacts with ionic liquids or unconventional solvents?
Ionic liquids (ILs) often exhibit cation-dye interactions that skew measurements. To address this:
- Control experiments: Compare dye behavior in ILs with reference solvents (e.g., water, methanol).
- Computational modeling: Use density functional theory (DFT) to analyze charge distribution and hydrogen bonding between the dye’s phenolate oxygen and IL cations .
- Alternative parameters: Supplement with Kamlet-Taft parameters (, , ) to decouple solvent polarity from specific interactions .
Q. What experimental design considerations are critical for minimizing artifacts in solvatochromic studies using Reichardt’s dye?
Key factors include:
- Solvent purity: Remove trace water or impurities via molecular sieves or distillation, as contaminants alter polarity .
- Concentration effects: Ensure dye concentrations remain below 10⁻³ M to avoid aggregation-induced spectral shifts .
- Temperature control: Maintain constant temperature (±0.1°C) during measurements, as varies by ~0.1 kcal/mol per °C .
- Statistical validation: Replicate measurements across multiple batches and use error bars to report variability .
Q. How can researchers integrate Reichardt’s dye into hybrid methodologies for studying nanoemulsion systems?
Nanoemulsions pose challenges due to interfacial interactions. A stepwise approach includes:
- Phase partitioning studies: Measure dye distribution between aqueous and oil phases using HPLC to assess partitioning coefficients .
- Dynamic light scattering (DLS): Correlate droplet size (from DLS) with observed shifts to quantify polarity gradients at interfaces .
- Time-resolved spectroscopy: Track solvatochromic shifts during emulsion destabilization to map temporal polarity changes .
Data Presentation and Reproducibility Guidelines
- FAIR principles: Archive raw spectral data, solvent purity certificates, and calibration curves in repositories like Zenodo with DOI links .
- Metadata standards: Report solvent source, batch number, and purification methods per IUPAC guidelines .
- Conflict resolution: For contradictory literature values, perform meta-analyses using weighted averages based on sample sizes and measurement precision .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
